molecular formula C13H10INO2 B8428701 2-[(4-Iodophenyl)amino]benzoic acid

2-[(4-Iodophenyl)amino]benzoic acid

Cat. No.: B8428701
M. Wt: 339.13 g/mol
InChI Key: SNVFNNUAERYXPC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound 2-[(4-iodophenyl)amino]benzoic acid belongs to the class of substituted benzoic acid derivatives, characterized by an amino group at the ortho position of the benzoic acid core, which is further functionalized with a 4-iodophenyl substituent. According to IUPAC guidelines, the systematic name is derived by prioritizing the carboxylic acid group as the principal functional group. The parent structure is benzoic acid , with substituents numbered to assign the lowest possible locants. The amino group at position 2 of the benzoic acid is substituted by a 4-iodophenyl group, yielding the full name This compound .

Isomeric considerations arise from the positional variability of the iodine atom on the phenyl ring. The para -substituted isomer (4-iodophenyl) is distinguished from meta (3-iodophenyl) and ortho (2-iodophenyl) analogs. These isomers exhibit distinct physicochemical properties due to differences in electronic effects and steric hindrance. For example, the para substitution minimizes steric clashes between the iodine atom and the benzoic acid core, favoring planar molecular geometries conducive to intermolecular interactions.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies of related iodinated benzoic acid derivatives provide insights into the structural features of this compound. For instance, the crystal structure of 4-(2-iodobenzenesulfonamido)benzoic acid monohydrate (a structural analog) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 13.8049 Å, b = 8.2756 Å, c = 14.7928 Å, and β = 117.472°. The analogous compound exhibits O–H···O hydrogen bonds between carboxyl groups and water molecules, forming a layered structure.

In this compound, the iodine atom’s large van der Waals radius (1.98 Å) likely influences packing efficiency. The amino group facilitates N–H···O hydrogen bonds with carboxyl oxygens, while the iodophenyl moiety may engage in halogen bonding (C–I···O) or π-stacking interactions. A comparative analysis of 2-(2-fluoro-4-iodoanilino)-3,4-difluorobenzoic acid highlights the role of halogen substituents in dictating crystal packing, with iodine contributing to denser molecular arrangements (density ~1.8–2.0 g/cm³).

Table 1: Comparative Crystallographic Data for Iodinated Benzoic Acid Derivatives

Compound Space Group a (Å) b (Å) c (Å) β (°) Density (g/cm³)
4-(2-Iodobenzenesulfonamido)benzoic acid P2₁/c 13.8049 8.2756 14.7928 117.472 1.866
2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid - - - - - ~1.8–2.0

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations on analogous systems, such as ethionamide-salicylic acid cocrystals, provide a framework for understanding the electronic structure of this compound. The iodine atom’s electron-withdrawing inductive effect (-I) polarizes the phenyl ring, reducing electron density at the amino nitrogen and altering hydrogen-bonding propensity. Natural bond orbital (NBO) analysis of 4-aminobenzoic acid derivatives reveals significant charge transfer from the amino group to the carboxyl moiety, a feature likely amplified by the iodophenyl substituent.

The HOMO-LUMO gap, a critical determinant of chemical reactivity, is influenced by iodine’s electronegativity. For example, in 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid , the HOMO localizes on the iodophenyl ring, while the LUMO resides on the carboxyl group. This spatial separation suggests potential for charge-transfer interactions in supramolecular assemblies.

Comparative Analysis with Ortho- and Meta-Substituted Analogues

The substitution pattern profoundly impacts molecular properties:

  • Solubility : Para-substituted derivatives generally exhibit lower aqueous solubility than ortho or meta isomers due to symmetrical packing and stronger intermolecular forces. For instance, 2-(2-fluoro-4-iodoanilino)-3,4-difluorobenzoic acid (melting point 189–191°C) demonstrates higher thermal stability than its meta counterpart.
  • Hydrogen Bonding : Ortho isomers often form intramolecular hydrogen bonds (e.g., O–H···N), reducing intermolecular interactions. In contrast, para substitution favors intermolecular N–H···O and O–H···O bonds, as seen in 4-(2-iodobenzenesulfonamido)benzoic acid .
  • Electronic Effects : The para-iodo group exerts a stronger -I effect than meta or ortho, lowering the pKa of the carboxyl group. This is corroborated by studies on 4-iodobenzoic acid (pKa ≈ 2.5), which is more acidic than its ortho isomer (pKa ≈ 3.1).

Properties

Molecular Formula

C13H10INO2

Molecular Weight

339.13 g/mol

IUPAC Name

2-(4-iodoanilino)benzoic acid

InChI

InChI=1S/C13H10INO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)

InChI Key

SNVFNNUAERYXPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)amino]benzoic acid typically involves the iodination of aniline derivatives followed by coupling with benzoic acid derivatives. One common method is the Sandmeyer reaction, where aniline is first diazotized and then treated with potassium iodide to introduce the iodine atom. The iodinated aniline is then coupled with benzoic acid under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-[(4-Iodophenyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The iodine atom and amino group can form hydrogen bonds and halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(4-Iodophenyl)amino]benzoic acid with structurally analogous benzoic acid derivatives, emphasizing substituent effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Biological Activity Physicochemical Properties
This compound C₁₃H₁₀INO₂ 4-Iodophenylamino 339.13 Anticancer (potential) High lipophilicity (LogP ~3.5), halogen bonding
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ Ethoxy-oxoacetamido 237.21 DNA-binding, cytotoxic Moderate solubility, hydrogen-bond networks
2-[Methyl(thien-2-ylcarbonyl)amino]benzoic Acid C₁₅H₁₃NO₃S Thienyl-carbonyl 287.33 Pharmaceutical intermediate Sulfur-enhanced π-stacking, moderate LogP (~3.36)
2-(4-Chloro-2-methoxyphenyl)benzoic acid C₁₄H₁₁ClO₃ 4-Chloro-2-methoxy 262.69 Not reported Electron-withdrawing Cl, OCH₃ improves solubility
2-[(4-Fluorophenyl)methyl]benzoic acid C₁₄H₁₁FO₂ 4-Fluorobenzyl 242.24 Not reported Fluorine’s electronegativity, low steric hindrance

Key Comparisons:

Substituent Effects on Bioactivity: The iodine atom in this compound enables halogen bonding, a feature absent in non-halogenated analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid. This may enhance receptor-binding affinity in anticancer applications .

Solubility and Crystallinity :

  • The ethoxy-oxoacetamido group in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid promotes hydrogen bonding, leading to stable crystalline structures with R₂²(8) and R₂²(12) motifs . In contrast, the 4-iodophenyl group may reduce solubility due to increased hydrophobicity but enhance crystallinity via halogen interactions .

Synthetic Accessibility: this compound can be synthesized via amide coupling between 2-aminobenzoic acid and 4-iodoaniline, analogous to methods used for oxamide derivatives . Chloro and fluoro analogs (e.g., 2-(4-Chloro-2-methoxyphenyl)benzoic acid) often require electrophilic substitution or Ullmann-type couplings, which may involve harsher conditions .

Research Findings and Implications

  • Anticancer Potential: Derivatives like 2-acetylamino benzoic acid methyl ester (Av7) from demonstrate potent inhibition of cancer cell lines (AGS, HepG2, A549). The iodine substituent in this compound may further enhance these effects by stabilizing drug-target interactions .
  • Structural Dynamics : Crystallographic studies (e.g., ) reveal that substituents dictate molecular packing. The iodophenyl group’s polarizability may facilitate unique crystal lattice formations, impacting drug formulation stability .

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Iodophenyl)amino]benzoic acid, and how can reaction conditions be optimized?

A common approach involves coupling reactions between 2-aminobenzoic acid derivatives and 4-iodophenyl precursors. For example, copper-catalyzed Ullmann-type coupling or palladium-mediated Buchwald-Hartwig amination can form the C–N bond . Optimization may include varying catalysts (e.g., CuI or Pd(OAc)₂), bases (K₂CO₃ or Cs₂CO₃), and solvents (DMF or 2-ethoxyethanol) to improve yield. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, purification by recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. How can structural characterization of this compound be performed to confirm its identity?

Combine spectroscopic and crystallographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and iodine’s electronic effects. The iodine atom’s heavy atom effect may cause splitting in 1H^1H-NMR signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 354.97 for C₁₃H₁₁INO₂).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, highlighting intramolecular hydrogen bonding between the amino and carboxylic acid groups .

Q. What analytical techniques are suitable for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere.
  • Solubility Studies : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) to guide formulation for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Perform in silico studies:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase (COX) or tyrosine kinases, leveraging the iodine atom’s halogen-bonding potential.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., carboxylic acid for derivatization) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Enzyme Assays : Test inhibition of COX-2 or NADPH oxidase in cell lysates using spectrophotometric methods (e.g., NADPH oxidation at 340 nm).
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.
  • Western Blotting : Assess downstream signaling pathways (e.g., NF-κB or MAPK) in treated cell lines .

Q. How can polymorphism or co-crystal formation be controlled during crystallization?

  • Polymer-Induced Heteronucleation : Introduce copolymers like 2-((4-vinylphenyl)amino)benzoic acid/divinylbenzene to template specific crystal forms. Monitor via Raman spectroscopy to distinguish polymorphs .
  • Solvent Screening : Test polar (DMSO) vs. non-polar (toluene) solvents under slow evaporation.
  • Co-crystallization Agents : Add nicotinamide or caffeine to modulate hydrogen-bonding networks .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare IC₅₀ values from independent studies, normalizing for cell type (e.g., HeLa vs. HEK293) and assay conditions (e.g., serum concentration).
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT assay at 24/48 hr).
  • Off-Target Screening : Use kinome-wide profiling to identify unintended interactions .

Methodological Notes

  • Data Gaps : Direct studies on this compound are limited; methodologies were inferred from structurally related compounds (e.g., iodobenzoyl and benzoic acid derivatives) .
  • Key Tools : SHELX for crystallography, PubChem for structural data, and in silico platforms for predictive modeling .

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